An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester
An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry. The synthesis is centered around a key 1,3-dipolar cycloaddition reaction, a powerful tool in the construction of five-membered heterocycles. This document outlines the synthetic pathway, detailed experimental protocols, and relevant biological context.
Synthetic Strategy
The synthesis of the target molecule is achieved through a two-step process. The first step involves the formation of an aldoxime intermediate, 4-hydroxybenzaldehyde oxime, from the corresponding aldehyde. The second, and key, step is a 1,3-dipolar cycloaddition reaction. In this step, the 4-hydroxybenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which then reacts with a suitable dipolarophile, methyl crotonate, to yield the desired 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime
This procedure outlines the formation of the aldoxime intermediate.
Materials:
-
4-Hydroxybenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Pyridine
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Ethanol
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Water
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Ethyl acetate
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Saturated ammonium chloride (NH₄Cl) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
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Add hydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) to the solution.
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Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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Dilute the residue with ethyl acetate and wash sequentially with water, saturated NH₄Cl solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-hydroxybenzaldehyde oxime.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 |
| Hydroxylamine HCl | 69.49 | 1.5 |
| Pyridine | 79.10 | 3.0 |
Table 1: Reactant specifications for the synthesis of 4-hydroxybenzaldehyde oxime.
Step 2: Synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester
This protocol details the 1,3-dipolar cycloaddition reaction. The nitrile oxide is generated in situ from the oxime and immediately trapped by the dipolarophile.
Materials:
-
4-Hydroxybenzaldehyde oxime
-
Methyl crotonate
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N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution
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Triethylamine (Et₃N) or other suitable base
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Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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Dissolve 4-hydroxybenzaldehyde oxime (1.0 eq) in DMF in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature.
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After a short period, add methyl crotonate (1.2 eq) followed by the dropwise addition of triethylamine (1.1 eq).
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Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester.
| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield | Physical State |
| 4-Hydroxybenzaldehyde oxime | 137.14 | - | Solid |
| Methyl crotonate | 100.12 | - | Liquid |
| Target Molecule | 235.24 | 60-80% | Solid |
Table 2: Key components and expected outcome of the cycloaddition step.
Characterization Data
The structural confirmation of the final product is typically achieved through spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the protons of the isoxazoline ring, the methylene protons of the acetic acid side chain, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbons of the aromatic ring, the isoxazoline ring, the carbonyl carbon of the ester, and the methyl group of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₃NO₄ (235.24 g/mol )[1]. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group, the C=N bond of the isoxazoline ring, and the C=O of the ester group. |
Table 3: Spectroscopic data for product characterization.
Biological Context and Signaling Pathway
The target molecule, also known as ISO-1, has been investigated for its biological activity, particularly in the context of cancer research. Studies have shown that it can inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma through the TGF-β/Smad4 signaling pathway[2].
The TGF-β/Smad4 signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer progression. A simplified diagram of this pathway is presented below.
Caption: The canonical TGF-β/Smad4 signaling pathway.
This guide provides a foundational understanding for the synthesis and potential application of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions.
References
- 1. 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester | C12H13NO4 | CID 5288525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
